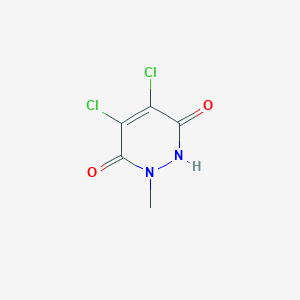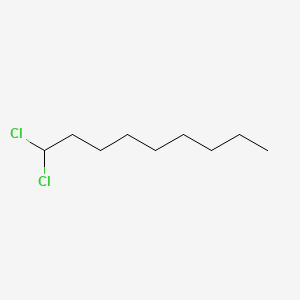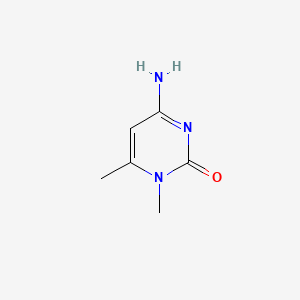![molecular formula C32H20N2O2 B14160886 2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] CAS No. 5131-72-6](/img/structure/B14160886.png)
2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two oxazole groups, each of which is further substituted with a naphthalene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] typically involves the condensation of appropriate naphthyl-substituted oxazole precursors with a benzene-1,4-diyl derivative. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme interactions, protein folding, and other biological processes .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit anticancer, antimicrobial, or anti-inflammatory activities, making them candidates for drug development .
Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and photonics .
Mechanism of Action
The mechanism of action of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their structure and function. This interaction can lead to the modulation of biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond, used as a ligand in coordination chemistry.
1,10-Phenanthroline: A heterocyclic compound with three nitrogen atoms, known for its ability to chelate metal ions.
2,2’-Bithiophene: A compound with two thiophene rings, used in the synthesis of conductive polymers.
Uniqueness: 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] stands out due to its combination of benzene, oxazole, and naphthalene moieties. This unique structure imparts distinct electronic and steric properties, making it versatile for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules further enhances its significance in scientific research and industrial applications .
Properties
CAS No. |
5131-72-6 |
|---|---|
Molecular Formula |
C32H20N2O2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-naphthalen-1-yl-2-[4-(5-naphthalen-1-yl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C32H20N2O2/c1-3-11-25-21(7-1)9-5-13-27(25)29-19-33-31(35-29)23-15-17-24(18-16-23)32-34-20-30(36-32)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H |
InChI Key |
YPPPYJOLMPUDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)

![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)


![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)


![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
